3-Bromo-4-(2-methylpropoxy)pyridine
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Overview
Description
3-Bromo-4-(2-methylpropoxy)pyridine is an organic compound with the molecular formula C10H14BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 2-methylpropoxy group at the fourth position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methylpropoxy)pyridine can be achieved through several methods. One common method involves the bromination of 4-(2-methylpropoxy)pyridine. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium phosphate in solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 4-(2-methylpropoxy)pyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-4-(2-methylpropoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methylpropoxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the 2-methylpropoxy group.
4-(2-Methylpropoxy)pyridine: Similar structure but lacks the bromine atom.
3-Chloro-4-(2-methylpropoxy)pyridine: Similar structure with chlorine instead of bromine.
Uniqueness
3-Bromo-4-(2-methylpropoxy)pyridine is unique due to the presence of both the bromine atom and the 2-methylpropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTNCHBVPCEAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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